5-(3-Fluorophenyl)sulfanylpentanal

Description

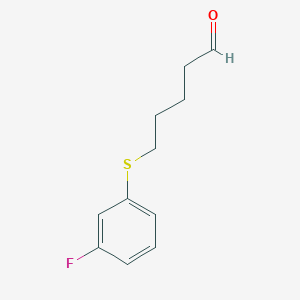

5-(3-Fluorophenyl)sulfanylpentanal is an aldehyde derivative featuring a pentanal backbone (five-carbon chain) with a sulfanyl (-S-) group at the fifth position, substituted by a 3-fluorophenyl ring. The aldehyde group at the terminal end confers reactivity, enabling participation in condensation or nucleophilic addition reactions.

Properties

IUPAC Name |

5-(3-fluorophenyl)sulfanylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FOS/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-7,9H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKPFIBTAFZUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCCCCC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)SCCCCC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

5-(3-Fluorophenyl)sulfanylpentanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted products.

Scientific Research Applications

5-(3-Fluorophenyl)sulfanylpentanal has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it may be used in the production of various materials or as a component in specific formulations.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)sulfanylpentanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. YPC Series (e.g., YPC-21813, YPC-21817)

- Core Structure : YPC compounds feature imidazo[1,2-b]pyridazine and thiazolidine-2,4-dione moieties, unlike the aldehyde and linear chain of 5-(3-fluorophenyl)sulfanylpentanal.

- Fluorophenyl Role : Both classes incorporate 3-fluorophenyl groups, likely to enhance binding affinity (e.g., kinase inhibition) and reduce oxidative metabolism .

- Bioavailability : Thiazolidine-diones in YPC compounds may increase polar surface area (PSA), reducing permeability compared to the simpler aldehyde structure of 5-(3-fluorophenyl)sulfanylpentanal .

b. SF5-Substituted Analogs

- Reactivity : SF5 groups are chemically inert, whereas the aldehyde in 5-(3-fluorophenyl)sulfanylpentanal offers synthetic versatility for further derivatization.

c. AZD1152 (Phosphate-Containing Drug Candidate)

- Polarity : AZD1152’s phosphate group results in high PSA (~140 Ų), limiting oral bioavailability, whereas 5-(3-fluorophenyl)sulfanylpentanal’s lower PSA (~30 Ų, estimated) may favor absorption .

- Fluorine Placement: Both compounds use fluorine to stabilize aromatic interactions, but AZD1152’s 3-fluorophenylamino group is part of a larger pharmacophore targeting kinases .

Physicochemical and Pharmacokinetic Properties

The table below compares key parameters hypothetically derived from structural analogs and principles in the evidence:

Key Observations :

- Rotatable Bonds : 5-(3-Fluorophenyl)sulfanylpentanal’s 5 rotatable bonds fall below the ≤10 threshold for optimal bioavailability, outperforming AZD1152 (12 bonds) .

- Lipophilicity : Its logP (~2.5) balances solubility and permeability, whereas SF5 analogs (logP >4) may suffer from poor aqueous solubility .

- Metabolic Stability : The 3-fluorophenyl group likely reduces CYP-mediated metabolism, a feature shared with YPC kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.